

A Technical Guide to the Magnetic Susceptibility of Rhenium(V) Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rhenium(V) chloride*

Cat. No.: *B078131*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the magnetic susceptibility of **Rhenium(V) chloride** (ReCl_5). It is designed to furnish researchers, scientists, and professionals in drug development with the essential knowledge required for the precise measurement and interpretation of the magnetic properties of this compound. The guide covers the theoretical underpinnings of its magnetic behavior, detailed experimental protocols for measurement, and a summary of its magnetic characteristics.

Introduction to Rhenium(V) Chloride

Rhenium(V) chloride, a red-brown solid, is an inorganic compound with the formula $\text{Re}_2\text{Cl}_{10}$. [1] It is a paramagnetic material, a property that stems from the presence of unpaired electrons in the d-orbitals of the rhenium atoms.[1][2] The compound exists as a dimer with a bioctahedral structure, where two ReCl_5 units are joined by bridging chlorine atoms.[1] ReCl_5 is highly sensitive to air and moisture, readily decomposing to release hydrogen chloride gas, which necessitates careful handling in inert atmospheres.[2]

Magnetic Properties of Rhenium(V) Chloride

The magnetic properties of **Rhenium(V) chloride** have been a subject of interest due to the d² electron configuration of the Re(V) ion. The magnetic moment of ReCl_5 has been reported to follow the Curie-Weiss law.[3]

Quantitative Magnetic Data

The following table summarizes the key magnetic susceptibility data for **Rhenium(V) chloride** as reported in the literature.

Property	Value	Reference
Molar Magnetic Susceptibility (χ)	$+1225.0 \times 10^{-6} \text{ cm}^3/\text{mol}$	[1] [4]
Effective Magnetic Moment (μ_{eff})	2.21 Bohr Magnetons (B.M.)	[5]
Weiss Constant (Δ)	-164 K	[5]

Experimental Measurement of Magnetic Susceptibility

Several experimental techniques can be employed to measure the magnetic susceptibility of materials like **Rhenium(V) chloride**. The most common methods include the Gouy method, the Faraday method, and Superconducting Quantum Interference Device (SQUID) magnetometry. [\[6\]](#)[\[7\]](#) Given the air-sensitive nature of ReCl_5 , all sample handling and loading procedures must be performed in a controlled inert atmosphere, such as a glovebox.[\[8\]](#)

Experimental Protocols

The Gouy method is a relatively simple and widely used technique for determining magnetic susceptibility.[\[9\]](#)[\[10\]](#) It involves measuring the apparent change in mass of a sample when it is suspended in a magnetic field.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Protocol:

- Sample Preparation: Inside an inert atmosphere glovebox, finely grind the **Rhenium(V) chloride** powder to ensure homogeneity. Pack the powder uniformly into a long, cylindrical Gouy tube.
- Apparatus Setup: Suspend the Gouy tube from a sensitive balance, with the bottom of the tube positioned between the poles of an electromagnet where the magnetic field is strongest,

and the top of the tube in a region of negligible field.[12]

- Measurement without Magnetic Field: Record the mass of the sample without the magnetic field applied (m_a).[11]
- Measurement with Magnetic Field: Apply a known magnetic field and record the new apparent mass of the sample (m_b).[11]
- Calculation: The change in mass ($\Delta m = m_b - m_a$) is directly proportional to the magnetic susceptibility of the sample. The gram susceptibility (χ_g) can be calculated using a standard calibrant with a known susceptibility.

The Faraday method offers higher sensitivity and is suitable for smaller sample sizes.[7][14] It utilizes a specially designed magnet that creates a region of constant field gradient.[14][15]

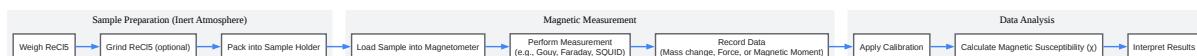
Protocol:

- Sample Preparation: In an inert atmosphere, place a small, accurately weighed amount of **Rhenium(V) chloride** into a sample holder (e.g., a quartz bucket).
- Apparatus Setup: Position the sample holder in the region of constant field gradient within the Faraday balance.
- Force Measurement: The force exerted on the sample by the magnetic field is measured by the balance. This force is directly proportional to the mass and the gram magnetic susceptibility of the sample.
- Calibration: The instrument is calibrated using a standard with a known magnetic susceptibility.

SQUID magnetometry is the most sensitive technique for measuring magnetic properties.[16][17][18] It can detect extremely small magnetic moments and is ideal for detailed temperature- and field-dependent studies.[16][17]

Protocol:

- Sample Preparation: Inside a glovebox, load a precisely weighed sample of **Rhenium(V) chloride** into a suitable sample holder, such as a gelatin capsule or a sealed quartz tube for

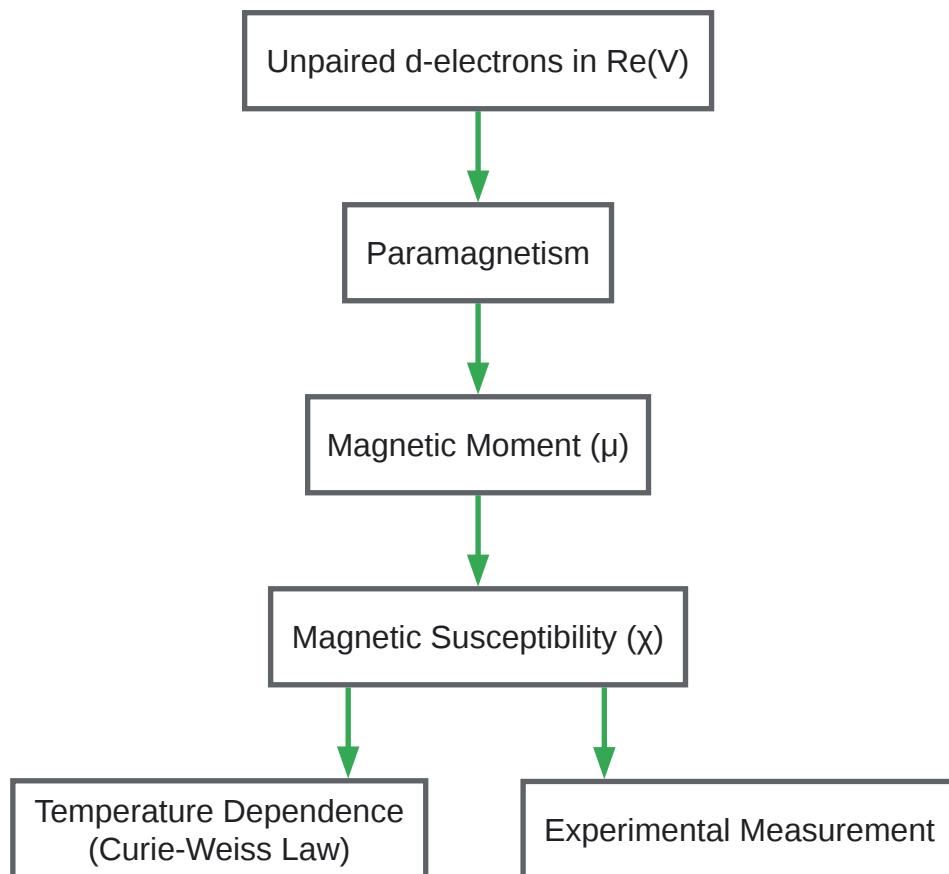

air-sensitive samples.[\[8\]](#)

- Measurement: The sample is moved through a set of superconducting detection coils, and the induced current, which is proportional to the magnetic moment of the sample, is measured by the SQUID.[\[19\]](#)
- Data Acquisition: Measurements of magnetization can be performed as a function of temperature and applied magnetic field to determine the magnetic susceptibility and other magnetic parameters.[\[16\]](#)[\[17\]](#)

Diagrams

Experimental Workflow for Magnetic Susceptibility Measurement

The following diagram illustrates the general workflow for measuring the magnetic susceptibility of an air-sensitive compound like **Rhenium(V) chloride**.



[Click to download full resolution via product page](#)

Caption: Workflow for magnetic susceptibility measurement of **Rhenium(V) chloride**.

Logical Relationship of Magnetic Properties

The following diagram illustrates the relationship between the fundamental magnetic properties of a paramagnetic material like **Rhenium(V) chloride**.

[Click to download full resolution via product page](#)

Caption: Relationship between key magnetic concepts for **Rhenium(V) chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rhenium pentachloride - Wikipedia [en.wikipedia.org]
- 2. Rhenium_pentachloride [chemeurope.com]
- 3. Cas 13596-35-5, RHENIUM (V) CHLORIDE | lookchem [lookchem.com]
- 4. fizika.si [fizika.si]

- 5. Chemistry of Rhenium and Technetium. II. Magnetic Susceptibilities of ReCl₅, ReCl₃, TcCl₄ and MoCl₅ (Journal Article) | OSTI.GOV [osti.gov]
- 6. fizika.si [fizika.si]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. Rinehart Group @ UCSanDiego - SQUID MAGNETOMETRY [rinehartgroup.ucsd.edu]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Gouy balance - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. holmarc.com [holmarc.com]
- 14. chem.ualberta.ca [chem.ualberta.ca]
- 15. Faraday balance - Wikipedia [en.wikipedia.org]
- 16. SQUID Magnetometry - Henry Royce Institute [royce.ac.uk]
- 17. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 18. ISM - Magnetometria SQUID [ism.cnr.it]
- 19. qdusa.com [qdusa.com]
- To cite this document: BenchChem. [A Technical Guide to the Magnetic Susceptibility of Rhenium(V) Chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078131#rhenium-v-chloride-magnetic-susceptibility-measurement>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com